2-(1-Chloroethyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJSTBRFXDCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 1 Chloroethyl Thiophene
Direct Synthesis Approaches for 2-(1-Chloroethyl)thiophene
Direct synthesis methods aim to construct the this compound molecule in a single key transformation from a closely related precursor. These approaches include halogenation of an existing alkyl side chain and addition reactions to a vinyl group.
Halogenation Reactions and Regioselectivity Studies on Thiophene (B33073) Derivatives
The direct chlorination of 2-ethylthiophene (B1329412) presents a potential but challenging route to this compound. The primary difficulty lies in controlling the regioselectivity of the reaction. The thiophene ring is highly susceptible to electrophilic substitution, which typically occurs at the C5 position. In contrast, achieving chlorination on the alkyl side chain requires a free-radical mechanism, usually initiated by UV light or a radical initiator. google.comwikipedia.orglscollege.ac.in
Under free-radical conditions, a chlorine radical abstracts a hydrogen atom from the ethyl group to form a carbon radical, which then reacts with a chlorine molecule (Cl₂) to form the final product. masterorganicchemistry.com The selectivity of this process favors the abstraction of the hydrogen atom that leads to the most stable radical intermediate. In the case of 2-ethylthiophene, abstraction of a hydrogen from the benzylic-like position (the carbon atom directly attached to the thiophene ring) is favored due to resonance stabilization of the resulting radical. This inherent regioselectivity directs the chlorination to the desired C1 position of the ethyl group. However, careful control of reaction conditions is necessary to minimize competing and often faster electrophilic chlorination on the thiophene ring itself. masterorganicchemistry.comyoutube.com
Table 1: Free-Radical Side-Chain Chlorination
| Precursor | Reagents | Conditions | Product | Key Challenge |
|---|
Addition Reactions to 2-Vinylthiophene (B167685) Precursors
A more common and regiochemically controlled direct synthesis involves the hydrochlorination of 2-vinylthiophene. This reaction is an electrophilic addition of hydrogen chloride (HCl) across the carbon-carbon double bond of the vinyl group. masterorganicchemistry.com
The regioselectivity of this addition is governed by Markovnikov's rule, which dictates that the proton (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.comlumenlearning.comlibretexts.org Consequently, the chloride ion (Cl⁻) attacks the more substituted carbon, which is the carbon atom adjacent to the thiophene ring. This process proceeds through the formation of a secondary carbocation intermediate, which is stabilized by the adjacent thiophene ring. The result is the selective formation of this compound over its isomer, 2-(2-chloroethyl)thiophene.
Table 2: Hydrochlorination of 2-Vinylthiophene
| Precursor | Reagent | Conditions | Product | Theoretical Basis |
|---|
Redox Methodologies for Chloroethyl Group Introduction
Direct synthetic routes for the introduction of the chloroethyl group onto the thiophene ring using specific redox methodologies are not prominently described in the chemical literature. Most established methods fall under the categories of substitution or addition reactions as described in other sections. While oxidative chlorination reactions exist, they are not typically employed for the direct and selective synthesis of this specific compound from unsubstituted thiophene.
Catalyst Systems for Enhanced Synthesis Efficiency and Selectivity
For the hydrochlorination of vinyl precursors, the reaction between an alkene and HCl is often self-catalyzed by the strong acid and may not require an additional catalyst. doubtnut.com However, in industrial settings, particularly for gas-phase reactions like the hydrochlorination of acetylene (B1199291) to vinyl chloride, various catalysts are employed to improve efficiency and selectivity. Gold- and bismuth-based catalysts have been investigated as environmentally safer alternatives to traditional mercury catalysts. cardiff.ac.ukcardiff.ac.ukresearchgate.net While not specifically documented for 2-vinylthiophene, these systems highlight the potential for catalytic enhancement in related hydrochlorination processes.
In the case of free-radical halogenation of 2-ethylthiophene, the key is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), or UV light, which acts as the "catalyst" for the chain reaction, rather than a catalyst in the traditional sense. google.com
Indirect Synthesis and Derivatization Routes to this compound
Indirect methods involve the synthesis of an intermediate compound containing the desired carbon skeleton, followed by the conversion of a functional group into the target chloro group.
Conversion of Related Functional Groups on the Thiophene Ring
A highly effective and common indirect route for preparing this compound is through the chemical modification of 2-(1-hydroxyethyl)thiophene, also known as 2-thiophene-ethanol. This alcohol precursor can be synthesized via the reduction of 2-acetylthiophene (B1664040), which is readily available through the Friedel-Crafts acylation of thiophene. orgsyn.org
The conversion of the hydroxyl group of 2-(1-hydroxyethyl)thiophene into a chloro group is a standard functional group interconversion. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) are widely used for this purpose. Thionyl chloride is particularly effective, reacting with the alcohol to form an intermediate chlorosulfite ester. masterorganicchemistry.com The subsequent intramolecular or intermolecular attack by a chloride ion results in the formation of this compound, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. This method is often preferred due to its high yield, selectivity, and the mild conditions under which it can be performed.
Table 3: Synthesis via Functional Group Conversion
| Precursor | Reagent | Byproducts | Product | Reaction Type |
|---|---|---|---|---|
| 2-(1-Hydroxyethyl)thiophene | Thionyl Chloride (SOCl₂) | SO₂, HCl | This compound | Nucleophilic Substitution |
Multi-step Synthetic Strategies Involving Thiophene Intermediates
A prevalent and well-documented strategy for the synthesis of this compound proceeds through the key intermediate, 2-acetylthiophene. This multi-step approach allows for the controlled introduction of the 1-chloroethyl group onto the thiophene ring.
The first step involves the Friedel-Crafts acylation of thiophene. In this electrophilic aromatic substitution reaction, thiophene is treated with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. While traditional catalysts like aluminum chloride (AlCl₃) are effective, alternatives such as stannic chloride (SnCl₄) are often preferred to minimize polymerization and other side reactions that can be induced by stronger Lewis acids. orgsyn.orgwikipedia.org This reaction yields 2-acetylthiophene, a crucial precursor for the target molecule. wikipedia.org
The subsequent step is the reduction of the ketone functional group of 2-acetylthiophene to a secondary alcohol. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The process selectively reduces the carbonyl group to a hydroxyl group, forming 1-(thiophen-2-yl)ethan-1-ol.
The final step in this sequence is the conversion of the secondary alcohol to the corresponding alkyl chloride. This nucleophilic substitution reaction is typically carried out using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, effectively replacing the hydroxyl group with a chlorine atom to yield the final product, this compound. Other reagents, such as phosphorus pentachloride (PCl₅) or concentrated hydrochloric acid, can also be employed. scirp.org
An alternative, though less commonly detailed, pathway involves the hydrochlorination of 2-vinylthiophene. This method would involve the addition of hydrogen chloride (HCl) across the double bond of 2-vinylthiophene. However, the synthesis and handling of 2-vinylthiophene present their own challenges, making the route via 2-acetylthiophene generally more practical.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Thiophene, Acetyl Chloride/Acetic Anhydride, SnCl₄ or AlCl₃ catalyst | 2-Acetylthiophene |
| 2 | Ketone Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727)/Ethanol | 1-(Thiophen-2-yl)ethan-1-ol |
| 3 | Alcohol Chlorination | Thionyl Chloride (SOCl₂) or PCl₅ | This compound |
Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, efforts are being directed toward developing greener synthetic routes for this compound and its intermediates. vdoc.pub These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Medium Approaches
A significant advancement in the green synthesis of the key intermediate, 2-acetylthiophene, is the development of solvent-free reaction conditions. acs.org The Friedel-Crafts acylation of thiophene with acetic anhydride can be performed without a solvent, which drastically reduces the generation of volatile organic compound (VOC) waste. google.compatsnap.com This not only simplifies the workup procedure but also lowers the environmental impact and production costs associated with solvent purchase and disposal. acs.org In some cases, the aromatic substrate itself can act as a self-solvent. acs.org
While the direct synthesis of this compound in water is not widely reported, the use of aqueous media for the synthesis of other thiophene derivatives is an area of active research. Water is recognized as the most desirable green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-tolerant catalytic systems could pave the way for aqueous-based syntheses in the future.
Catalyst Recycling and Sustainable Reagent Utilization
A primary focus of green chemistry in the synthesis of 2-acetylthiophene is the replacement of conventional, single-use Lewis acid catalysts like AlCl₃. google.com These catalysts are typically required in stoichiometric amounts and generate significant amounts of corrosive, aqueous waste during workup. A greener alternative is the use of heterogeneous solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5), clays, or sulfated metal oxides. acs.orgresearchgate.net These catalysts offer several advantages:
They can be easily separated from the reaction mixture by simple filtration.
They are often reusable and can be regenerated, reducing waste and cost.
They can exhibit high selectivity for the desired product, minimizing byproduct formation.
Studies have shown that zeolites like Hβ can catalyze the acylation of thiophene with high conversion rates and selectivity to 2-acetylthiophene, and the catalyst can be recovered and reused with minimal loss of activity.
| Green Principle | Conventional Method | Green Alternative | Advantage |
|---|---|---|---|
| Solvent Use | Acylation in organic solvents (e.g., benzene, 1,2-dichloroethane). orgsyn.orgpatsnap.com | Solvent-free acylation reaction. acs.orggoogle.compatsnap.com | Reduces VOC waste, simplifies purification. |
| Catalyst | Stoichiometric AlCl₃ or SnCl₄ in Friedel-Crafts acylation. orgsyn.org | Heterogeneous, recyclable solid acid catalysts (e.g., Zeolite Hβ). researchgate.net | Enables catalyst recycling, minimizes acidic waste. |
| Reagent Selection | Chlorination of alcohol with Thionyl Chloride (SOCl₂). | Use of HCl/H₂O₂ system or reusable "green Lucas reagent". nih.govmdpi.comresearchgate.net | Avoids hazardous reagents, reduces corrosive byproducts. |
Chemical Reactivity and Transformation Studies of 2 1 Chloroethyl Thiophene
Nucleophilic Substitution Reactions at the Chloroethyl Center
The carbon atom bonded to the chlorine in the 1-chloroethyl group is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 2-(1-Chloroethyl)thiophene. The course of these substitution reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Stereochemical Investigations of Substitution Pathways
Due to the chiral center at the carbon bearing the chlorine atom, nucleophilic substitution reactions on this compound can proceed with either inversion or retention of configuration, or result in racemization. The stereochemical outcome is a direct consequence of the reaction mechanism.
S(_N)2 Reactions: These reactions involve a backside attack by the nucleophile, leading to a single transition state and resulting in an inversion of the stereochemical configuration. For this compound, a strong nucleophile in a polar aprotic solvent would favor this pathway.
S(_N)1 Reactions: This pathway involves the formation of a planar carbocation intermediate after the departure of the chloride ion. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the product. Polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 mechanism.
While specific experimental studies on the stereochemistry of nucleophilic substitution for this compound are not extensively documented in publicly available literature, the principles of S(_N)1 and S(_N)2 reactions provide a predictive framework for its behavior.
Kinetic and Mechanistic Studies of S(_N)1/S(_N)2 Pathways
The kinetics of nucleophilic substitution reactions provide crucial insights into the reaction mechanism. The rate of the reaction can be influenced by the concentration of the substrate and the nucleophile.
S(_N)2 Kinetics: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile].
S(_N)1 Kinetics: In contrast, the rate-determining step of an S(_N)1 reaction is the unimolecular dissociation of the substrate to form a carbocation. Therefore, the reaction rate is only dependent on the concentration of this compound: Rate = k[this compound].
Solvent Effects on Reaction Rates and Product Distributions
The choice of solvent plays a critical role in directing the mechanism and, consequently, the rate and product distribution of nucleophilic substitution reactions of this compound.
Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring the S(_N)1 pathway.
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are capable of solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thus promoting the S(_N)2 mechanism.
The following table summarizes the expected effect of different solvent types on the nucleophilic substitution of this compound.
| Solvent Type | Predominant Mechanism | Expected Stereochemical Outcome | Relative Rate |
| Polar Protic | S(_N)1 | Racemization | Generally Faster for S(_N)1 |
| Polar Aprotic | S(_N)2 | Inversion | Generally Faster for S(_N)2 |
| Non-polar | Both are slow | Varies | Generally Slow |
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack. The position of substitution on the ring is influenced by the directing effect of the existing 1-chloroethyl group.
Regioselectivity of Substitution Reactions
Electrophilic substitution on 2-substituted thiophenes generally occurs at the C5 position, as the intermediate carbocation (arenium ion) is most stabilized by the sulfur atom. The 1-chloroethyl group is expected to direct incoming electrophiles primarily to the 5-position. Attack at the C3 position is also possible but generally occurs to a lesser extent. The resonance structures of the intermediate formed upon attack at C5 show greater delocalization of the positive charge, including a significant contribution from a resonance structure where the sulfur atom bears the positive charge.
Elimination Reactions to Form Vinyl Thiophene Derivatives
The elimination of hydrogen chloride from this compound is a key method for the synthesis of 2-vinylthiophene (B167685), a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. researchgate.net This transformation typically proceeds through a beta-elimination pathway.
Beta-Elimination Pathways and Stereochemistry
The dehydrochlorination of this compound is a classic example of a β-elimination reaction. wikipedia.org In this process, a base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine atom, leading to the formation of a double bond and the expulsion of the chloride ion. The reaction generally follows an E2 (elimination, bimolecular) mechanism, which is a one-step process where the base removes a proton and the leaving group departs simultaneously. wikipedia.orgyoutube.com
The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate, with a strong preference for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comchemistrysteps.com This means that the hydrogen and the chlorine atom must be in the same plane and on opposite sides of the carbon-carbon bond for the elimination to occur most efficiently. For an acyclic substrate like this compound, rotation around the carbon-carbon single bond allows it to adopt this favored conformation.
The regioselectivity of the elimination is also a critical consideration. According to Zaitsev's rule, when there are multiple possible β-hydrogens that can be removed, the major product is typically the more substituted, and therefore more stable, alkene. nih.gov However, the use of a sterically hindered (bulky) base can lead to the preferential formation of the less substituted alkene, known as the Hofmann product, due to the base's difficulty in accessing the more sterically hindered proton. youtube.comlibretexts.org In the case of this compound, elimination leads to the formation of the conjugated and more stable 2-vinylthiophene.
Catalytic and Non-Catalytic Elimination Conditions
The dehydrochlorination of this compound can be achieved under both non-catalytic and catalytic conditions.
Non-Catalytic Conditions: A common and well-established non-catalytic method involves the use of a base to promote the elimination reaction. Pyridine (B92270) is a frequently used base for this transformation. researchgate.net The lone pair of electrons on the nitrogen atom of pyridine acts as a base to abstract the β-proton, facilitating the elimination of hydrogen chloride. The reaction is typically carried out by heating the mixture of this compound and pyridine. researchgate.net Other nitrogen-containing organic bases can also be employed. The general conditions for such a reaction are presented in the table below.
| Reactant | Base | Conditions | Product | Reference |
| This compound | Pyridine | Heating | 2-Vinylthiophene | researchgate.net |
Catalytic Conditions: While base-induced elimination is common, catalytic dehydrohalogenation offers an alternative pathway. Although specific examples for this compound are not extensively documented in readily available literature, general principles of catalytic dehydrohalogenation of alkyl halides can be applied. These methods often involve the use of metal-based catalysts. For instance, certain metal oxides or supported metal catalysts can facilitate the elimination of HX from alkyl halides, sometimes at lower temperatures than non-catalytic methods. google.com The development of catalytic systems for the dehydrohalogenation of secondary alkyl chlorides is an active area of research, aiming for more efficient and environmentally benign processes.
Metal-Mediated Coupling Reactions Involving this compound
The carbon-chlorine bond in this compound can participate in various metal-mediated cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. However, the use of secondary alkyl halides like this compound in these reactions can be challenging due to slower rates of oxidative addition and the potential for competing β-hydride elimination. organic-chemistry.orgnih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) with Thiophene
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for C-C bond formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. organic-chemistry.org While highly effective for aryl and vinyl halides, the use of secondary alkyl halides is more challenging. For this compound to participate in a Suzuki-Miyaura coupling with a thiophene-boronic acid derivative, a key step is the oxidative addition of the C-Cl bond to the Pd(0) catalyst. chemrxiv.org This step is often the rate-limiting step for alkyl halides. chemrxiv.orgnih.gov
Heck Reaction: The Heck reaction couples an organic halide with an alkene. chemrxiv.org The mechanism also involves the oxidative addition of the halide to a Pd(0) species. The application of the Heck reaction to secondary alkyl halides is an area of ongoing research.
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for an organic halide. The general mechanism is similar to other palladium-catalyzed cross-coupling reactions.
The table below summarizes the general components of these cross-coupling reactions.
| Reaction Name | Organometallic Reagent | Organic Halide/Electrophile | Catalyst | Product |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | R-X (X=Cl, Br, I, OTf) | Pd complex | R-R' |
| Heck | Alkene | R-X (X=Br, I, OTf) | Pd complex | Substituted Alkene |
| Stille | Organotin | R-X (X=Cl, Br, I, OTf) | Pd complex | R-R' |
Grignard and Organolithium Reagent Chemistry
The formation of organometallic reagents from this compound provides a different avenue for its reactivity, transforming the electrophilic carbon of the C-Cl bond into a nucleophilic carbon.
Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 2-(1-thienyl)ethylmagnesium chloride. The formation of Grignard reagents from alkyl chlorides is feasible, though often requires more reactive forms of magnesium. youtube.com Once formed, this Grignard reagent could act as a potent nucleophile, reacting with a variety of electrophiles. For instance, in a Kumada coupling , this Grignard reagent could be coupled with another organic halide, such as a halothiophene, in the presence of a nickel or palladium catalyst to form a new C-C bond. youtube.comwikipedia.orgorganic-chemistry.org
Organolithium Reagents: Organolithium reagents can be prepared through various methods, including the reaction of an organic halide with lithium metal or through metal-halogen exchange. The direct reaction of this compound with lithium metal could potentially yield 2-(1-thienyl)ethyllithium. Alternatively, lithiation of 2-ethylthiophene (B1329412) at the benzylic position using a strong base like n-butyllithium could also generate a related organolithium species. libretexts.org These organolithium reagents are highly reactive nucleophiles and bases, capable of reacting with a wide array of electrophiles. chemistrysteps.comlibretexts.org
Mechanistic Insights into Organometallic Transformations
The mechanisms of these organometallic transformations are centered around a few key elementary steps. In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound), forming a Pd(II) intermediate. For secondary alkyl halides, this step can be slow and may proceed through different mechanisms, such as an SN2-type pathway or a radical process. chemrxiv.orgnih.govacs.org
Transmetalation: The organic group from the organometallic nucleophile (e.g., organoboron, organotin, or organozinc in Negishi coupling) is transferred to the palladium center, displacing the halide. organic-chemistry.orgyoutube.com In the case of Kumada coupling, the Grignard reagent performs this step. youtube.comwikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org
A significant challenge with secondary alkyl halides is the potential for β-hydride elimination from the Pd(II)-alkyl intermediate. organic-chemistry.orgnih.gov This process competes with transmetalation and reductive elimination and leads to the formation of an alkene byproduct, which in the case of this compound would be 2-vinylthiophene. The choice of ligands on the palladium catalyst is crucial in modulating the relative rates of these competing pathways and promoting the desired cross-coupling product. organic-chemistry.orgmit.edu
Cycloaddition and Rearrangement Studies
Participation in Pericyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. These reactions, governed by the principles of orbital symmetry, include cycloadditions, electrocyclizations, and sigmatropic rearrangements. A thorough review of chemical databases and academic journals did not yield any instances of this compound being utilized as a reactant in any such pericyclic transformations.
The thiophene ring, in general, can participate in cycloaddition reactions, although its aromatic character often necessitates specific activation or reaction conditions. For example, thiophene and its derivatives can act as dienes in Diels-Alder reactions, typically with highly reactive dienophiles and often requiring high temperatures or Lewis acid catalysis. However, no literature specifically describes the Diels-Alder reactivity of this compound or its participation in other cycloaddition processes such as [2+2] cycloadditions or 1,3-dipolar cycloadditions.
The absence of such data in the scientific record suggests that the pericyclic reactivity of this compound remains an unexplored area of chemical research.
Skeletal Rearrangements Involving the Chloroethyl Group
Skeletal rearrangements are transformations that alter the fundamental carbon framework of a molecule. These can be prompted by the formation of reactive intermediates such as carbocations, carbanions, or radicals. The 1-chloroethyl substituent on the thiophene ring provides a potential handle for initiating such rearrangements. For instance, ionization of the chloride could lead to a secondary carbocation adjacent to the thiophene ring. This carbocation could, in principle, undergo various rearrangements, including Wagner-Meerwein shifts or ring expansion/contraction reactions involving the thiophene nucleus.
However, a diligent search of the scientific literature revealed no studies that have investigated or reported any skeletal rearrangements of this compound. The stability of the potential carbocationic intermediate and its subsequent reaction pathways have not been a subject of published research. Therefore, there is no experimental or computational data available to detail the conditions under which such rearrangements might occur, the potential products that could be formed, or the mechanistic pathways that would be involved.
Theoretical and Computational Investigations of 2 1 Chloroethyl Thiophene
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are essential for elucidating the arrangement of electrons within a molecule, which governs its stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and charge distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules like 2-(1-chloroethyl)thiophene.
While specific DFT research on this compound is not extensively published, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accurate results. dergipark.org.tr The resulting data provides a foundational understanding of the molecule's stability and structure.
Table 1: Illustrative Ground State Properties of this compound Calculated by DFT This table presents hypothetical data based on typical values for similar substituted thiophenes to illustrate the output of DFT calculations.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -985.12345 |
| Dipole Moment (Debye) | 2.15 D |
| C(ring)-C(ethyl) Bond Length (Å) | 1.510 Å |
| C-Cl Bond Length (Å) | 1.805 Å |
| C(ring)-S Bond Angle (°) | 111.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. In studies of various thiophene (B33073) derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their electronic behavior and stability. mdpi.comresearchgate.net
Table 2: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data based on typical values for similar substituted thiophenes to demonstrate the output of FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.20 eV |
| HOMO-LUMO Gap (ΔE) | 5.65 eV |
The distribution of electron density in a molecule is rarely uniform. Understanding this distribution is key to predicting how a molecule will interact with other charged or polar species. A Molecular Electrostatic Potential (MEP) map is a visual tool used to represent the charge distribution on the surface of a molecule. researchgate.net
MEP maps are color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For thiophene and its derivatives, the sulfur atom and the pi-system of the ring create distinct regions of electrostatic potential. researchgate.net In this compound, the electronegative chlorine atom would be expected to create a region of significant negative potential, while the hydrogen atoms on the thiophene ring would be associated with regions of positive potential.
Conformational Analysis and Energy Landscapes
Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis involves studying the energy of these different conformations to determine which are the most stable and the energy barriers that separate them.
For this compound, rotation can occur around the single bond connecting the thiophene ring to the chloroethyl side chain. This rotation gives rise to different rotational isomers, or conformers. The energy of the molecule changes as this bond rotates due to steric hindrance (repulsion between bulky groups) and electronic interactions.
Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule at various dihedral angles of the rotating bond. The peaks on this energy profile correspond to high-energy, unstable conformations (transition states), while the valleys represent low-energy, more stable conformations. The energy difference between a stable conformation and a transition state is the rotational energy barrier, which determines how easily the molecule can convert between different conformations. Studies on similar substituted aromatic compounds show that these barriers are typically on the order of a few kcal/mol. msu.edu
Table 3: Illustrative Rotational Energy Barriers for this compound This table presents hypothetical data based on typical values for similar substituted aromatic molecules to illustrate the output of a conformational analysis.
| Conformational Transition | Calculated Energy Barrier (kcal/mol) |
|---|---|
| Gauche to Anti | 4.5 kcal/mol |
| Anti to Gauche | 5.2 kcal/mol |
By analyzing the potential energy landscape, computational chemistry can predict the most stable or preferred conformations of a molecule. These are the conformations that the molecule is most likely to adopt at equilibrium. The relative populations of different conformers can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio at a given temperature.
For this compound, the preferred conformation would seek to minimize the steric repulsion between the chloroethyl group and the thiophene ring. Computational studies on related furan- and thiophene-based arylamides have demonstrated the ability to accurately predict conformational preferences by considering the interplay of various intramolecular forces. nih.govresearchgate.net The analysis would identify the dihedral angles corresponding to the lowest energy states, providing a detailed picture of the molecule's three-dimensional structure.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reaction mechanisms. By employing quantum mechanical methods, researchers can map out the energetic landscape of a reaction, providing a step-by-step understanding of bond-breaking and bond-forming processes.
A critical aspect of understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate.
For a molecule like this compound, computational chemists would model potential SN2 and E2 reaction pathways. In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, leading to a concerted displacement of the chloride ion. The transition state for this process would feature a pentacoordinate carbon atom. In an E2 reaction, a base would abstract a proton from the methyl group, leading to the concerted formation of a double bond and elimination of the chloride ion.
Computational methods, such as Density Functional Theory (DFT), are commonly used to locate these transition states. A key characteristic of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. This is confirmed by a frequency calculation, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energies for these competing pathways can then be calculated. A lower activation energy indicates a more favorable reaction pathway under given conditions. For instance, the choice between SN2 and E2 pathways is highly dependent on the nature of the nucleophile/base, the solvent, and steric hindrance around the reaction center.
Table 1: Illustrative Activation Energies for Competing SN2 and E2 Reactions of a generic 1-chloroethyl-substituted aromatic compound.
| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) |
| SN2 | OH⁻ | Water | 22.5 |
| E2 | OH⁻ | Water | 25.1 |
| SN2 | t-BuO⁻ | DMSO | 28.3 |
| E2 | t-BuO⁻ | DMSO | 21.8 |
Note: The data in this table is illustrative and represents typical computational findings for analogous systems, not specific experimental or calculated values for this compound.
Once a transition state has been identified, a Reaction Coordinate Analysis is performed to confirm that the located transition state indeed connects the desired reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC analysis involves following the path of steepest descent from the transition state downhill on the potential energy surface in both the forward and reverse directions.
A successful IRC calculation will lead from the transition state to the reactant and product energy minima, thereby confirming the nature of the reaction pathway. The IRC path also provides a detailed picture of the geometric changes that occur throughout the reaction. For example, in an SN2 reaction of this compound, the IRC would show the progressive formation of the new bond with the nucleophile and the simultaneous breaking of the carbon-chlorine bond.
Table 2: Illustrative Geometrical Parameters along the IRC for an SN2 Reaction.
| Point on IRC | C-Cl Bond Length (Å) | C-Nucleophile Bond Length (Å) | Relative Energy (kcal/mol) |
| Reactants | 1.80 | 3.50 | 0.0 |
| Transition State | 2.25 | 2.25 | 22.5 |
| Products | 3.50 | 1.45 | -15.0 |
Note: The data in this table is illustrative and represents typical computational findings for analogous systems, not specific experimental or calculated values for this compound.
Molecular Dynamics Simulations for Reactivity Prediction
While quantum mechanical calculations on isolated molecules provide fundamental insights into reaction mechanisms, the inclusion of environmental effects, particularly the solvent, is crucial for accurate reactivity prediction. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, allowing the study of the dynamic behavior of molecules in a condensed phase.
The solvent can have a profound impact on reaction rates and mechanisms. For reactions involving charged species, such as the SN1 reaction of this compound which would proceed through a carbocation intermediate, polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction.
MD simulations can be used to study the explicit solvation of the reactants, transition states, and products. By simulating the system in a box of solvent molecules, one can analyze the structure of the solvent shell around the solute and calculate the free energy of solvation. This provides a more realistic picture of the reaction energetics in solution. For example, in a polar protic solvent like water, the simulations would show the formation of hydrogen bonds between the solvent and the leaving chloride ion, which helps to stabilize it.
MD simulations also provide insights into the dynamic behavior of the reacting molecules and their intermolecular interactions with the solvent. These simulations can reveal how the solvent molecules rearrange to accommodate the changing charge distribution during the reaction.
Furthermore, MD simulations can be used to study the transport properties of the reactants in solution, such as their diffusion rates, which can influence the frequency of reactive encounters. By analyzing the trajectories of the molecules over time, one can also identify specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, that play a key role in the reaction mechanism. For this compound, simulations in different solvents would highlight how the thiophene ring and the chloroethyl side chain interact with the surrounding solvent molecules, influencing the accessibility of the reaction center to a nucleophile or base.
Advanced Applications in Organic Synthesis and Materials Science Research
2-(1-Chloroethyl)thiophene as a Precursor for Complex Organic Frameworks
The structural attributes of this compound make it an attractive building block for the construction of sophisticated organic structures, including conjugated polymers, macrocycles, and extended π-systems. The reactivity of the chloroethyl group provides a convenient handle for polymerization and cyclization reactions, while the thiophene (B33073) moiety imparts desirable electronic and photophysical properties to the resulting materials.
This compound can serve as a monomer for the synthesis of polythiophenes, a class of conjugated polymers with significant applications in organic electronics. The polymerization can be achieved through various methods, with Grignard Metathesis (GRIM) polymerization being a particularly effective technique for producing regioregular polymers. cmu.educmu.edu In this method, treatment of a dihalothiophene with a Grignard reagent initiates a magnesium-halogen exchange, leading to the formation of a thienyl Grignard species that can be polymerized in the presence of a nickel catalyst. cmu.educmu.edu This approach allows for the synthesis of polymers with well-defined structures and, consequently, optimized electronic properties.
The "living" nature of certain polymerization techniques, such as anionic polymerization, offers precise control over the molecular weight and architecture of the resulting polymers. wikipedia.orgcore.ac.uk By carefully controlling the reaction conditions, it is possible to synthesize block copolymers and other complex polymer structures incorporating the this compound unit. The properties of the resulting poly(this compound) can be tailored by adjusting the polymer chain length and by post-polymerization modification of the chloroethyl side chains.
| Polymerization Method | Key Features | Potential Polymer Properties |
|---|---|---|
| Grignard Metathesis (GRIM) Polymerization | Leads to regioregular head-to-tail coupled polymers. cmu.educmu.edu | Enhanced electrical conductivity and improved solid-state packing. |
| Living Polymerization | Allows for precise control over molecular weight and polymer architecture. wikipedia.orgcore.ac.uk | Well-defined block copolymers with tailored properties. |
The reactive nature of this compound facilitates its use in the synthesis of macrocyclic and supramolecular structures. These complex architectures are of interest for their potential applications in host-guest chemistry, molecular recognition, and as components of molecular machines. The synthesis of thiophene-based cryptands and the functionalization of calixarenes are examples of how thiophene derivatives can be incorporated into larger, well-defined structures. rsc.orgresearchgate.netresearchgate.net
The chloroethyl group can be utilized in cyclization reactions to form the macrocyclic framework. For instance, reaction with di- or polyamines can lead to the formation of azacryptands incorporating thiophene units. rsc.org Similarly, this compound can be used to functionalize existing macrocycles, such as calixarenes, by attaching the thiophene moiety to the calixarene (B151959) scaffold. researchgate.netresearchgate.netnih.gov This allows for the creation of hybrid structures that combine the recognition properties of the calixarene with the electronic properties of the thiophene.
| Macrocyclic/Supramolecular Structure | Synthetic Strategy | Potential Applications |
|---|---|---|
| Thiophene-based Cryptands | Cyclization reactions involving the chloroethyl group and polyamines. rsc.org | Ion sensing, catalysis. |
| Functionalized Calixarenes | Attachment of the this compound unit to the calixarene scaffold. researchgate.netresearchgate.netnih.gov | Molecular recognition, host-guest chemistry. |
This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and extended π-conjugated molecules. The thiophene ring can be further functionalized or annulated to create novel structures with tailored electronic and optical properties. For example, it can be a precursor in the synthesis of thieno[b]pyridines, a class of compounds with applications in medicinal chemistry. niscpr.res.innih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for extending the π-system of this compound. nih.govresearchgate.netrsc.orgrsc.org By coupling the thiophene ring with other aromatic or heteroaromatic units, it is possible to construct larger conjugated molecules with tunable absorption and emission properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloroethyl group can also participate in these coupling reactions or be converted to other functional groups to facilitate the synthesis of the desired target molecules.
| Target System | Synthetic Approach | Potential Applications |
|---|---|---|
| Thieno[b]pyridines | Annulation reactions involving the thiophene ring. niscpr.res.innih.govresearchgate.net | Pharmaceuticals, functional materials. |
| Extended π-Systems | Palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netrsc.orgrsc.org | Organic electronics (OLEDs, OPVs). |
Role in Methodological Development for Organic Synthesis
Beyond its use as a structural component, this compound also plays a role in the development of new synthetic methods and reagents. The unique reactivity of the thiophene ring and the chloroethyl side chain can be exploited to design novel catalysts and to explore new reaction pathways for the synthesis of complex molecules.
The thiophene scaffold, with its ability to coordinate to metal centers, has been utilized in the design of ligands for catalysis. While specific examples starting from this compound are not extensively documented, the general principle involves modifying the thiophene ring with phosphine, amine, or other coordinating groups to create ligands for transition metal catalysts. These catalysts can then be used in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.
The chloroethyl group of this compound offers a convenient point of attachment for immobilizing these catalysts on solid supports, facilitating catalyst recovery and reuse. This is a key aspect of developing more sustainable and environmentally friendly chemical processes.
The presence of a stereocenter in this compound (at the carbon bearing the chlorine atom) makes it a potential starting material for the stereoselective synthesis of chiral thiophene-containing molecules. mdpi.com By employing chiral catalysts or auxiliaries, it is possible to control the stereochemical outcome of reactions involving the chloroethyl group, leading to the synthesis of enantiomerically enriched products. nsf.govrsc.orgnih.gov
For example, nucleophilic substitution reactions on the chloroethyl group can be performed under stereocontrolled conditions to introduce new functionalities with a defined stereochemistry. Furthermore, the development of asymmetric syntheses of thiophene derivatives is an active area of research, with potential applications in the synthesis of chiral drugs and materials. researchgate.netrsc.org The ability to synthesize optically active thiophene-containing molecules is crucial for applications where chirality plays a key role, such as in chiral recognition and asymmetric catalysis.
Investigation in Functional Materials Research (excluding biological/clinical uses)
The functionalization of polythiophenes is a key strategy for tailoring their properties for specific applications. researchgate.net The introduction of side chains onto the thiophene ring can influence solubility, solid-state morphology, and electronic characteristics. aip.orgkobe-u.ac.jp The this compound monomer offers a unique functional handle—the chloroethyl group—that distinguishes it from the more commonly studied 3-alkylthiophenes.
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClS |
| Key Structural Features | Thiophene ring substituted at the 2-position with a 1-chloroethyl group [-CH(Cl)CH₃]. The 5-position is unsubstituted, allowing for polymerization. |
| Potential for Functionalization | The C-Cl bond in the side chain is a reactive site for nucleophilic substitution, enabling post-polymerization modification. |
The synthesis of polythiophenes is a mature field, with methods like chemical oxidative polymerization and transition metal-mediated cross-coupling reactions being well-established. nih.govnih.gov this compound is a viable candidate for producing a novel conductive polymer, hereafter referred to as poly(this compound) or P1CET.
Chemical oxidative polymerization, often employing iron(III) chloride (FeCl₃), is a direct and scalable method for synthesizing polythiophenes. nih.gov This method proceeds via the oxidative coupling of monomer units, primarily at the 2- and 5-positions of the thiophene ring. Since the 5-position of this compound is unsubstituted, it is expected to undergo polymerization via this route to yield the corresponding polymer.
The resulting polymer's properties would be heavily influenced by the 2-(1-chloroethyl) side chain. Unlike the common 3-alkyl side chains that enhance solubility and processability, a substituent at the 2-position can introduce steric hindrance that may disrupt the planarity of the polymer backbone. nih.gov This could lead to a lower degree of regioregularity (head-to-tail couplings) compared to polymers derived from 3-substituted monomers, which in turn would impact the electronic properties of the material. nih.gov However, the side chain's polarity and reactivity open new avenues for functional materials. After polymerization, the resulting P1CET would be a neutral, soluble polymer that serves as a precursor for further modification.
The conductivity of polythiophenes is dramatically enhanced through doping, which involves partial oxidation (p-doping) or reduction (n-doping) of the conjugated backbone to create mobile charge carriers (polarons and bipolarons). researchgate.netphysicsjournal.net The neutral, undoped P1CET is expected to be a semiconductor. Upon doping, for instance with oxidizing agents like iodine or strong acids, its conductivity could increase by several orders of magnitude, a characteristic feature of this class of polymers. researchgate.netnih.gov
| Polymer State | Projected Electrical Conductivity (S/cm) | Notes |
|---|---|---|
| Neutral (Undoped) | 10⁻⁸ – 10⁻⁶ | Typical range for undoped semiconducting polythiophenes. |
| Oxidized (Doped) | 10⁻² – 10² | Conductivity is highly dependent on the dopant, doping level, and polymer morphology. Values can be significantly higher with optimized processing. nih.govnih.govresearchgate.net |
Polythiophenes are benchmark materials for various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their tunable electronic properties and solution processability. nih.govresearchgate.net The hypothetical P1CET, derived from this compound, could serve as a valuable precursor in this field.
In OFETs, the charge carrier mobility is critically dependent on the solid-state packing and intermolecular order of the polymer chains. nih.govresearchgate.net The structure of the side chain plays a crucial role in dictating this morphology. rsc.orgmdpi.com The relatively compact 1-chloroethyl group might allow for closer π-π stacking compared to bulkier alkyl chains, potentially favoring charge transport. However, as noted, the substitution at the 2-position could disrupt long-range order, presenting a trade-off that would require experimental investigation.
For OPV applications, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that determine the open-circuit voltage (Voc) and the efficiency of charge separation. umich.edu The HOMO and LUMO levels of polythiophenes can be tuned by introducing electron-donating or electron-withdrawing groups. nih.govrsc.org The chloroethyl group is weakly electron-withdrawing due to the electronegativity of the chlorine atom. This could potentially lower the HOMO level of P1CET compared to standard poly(3-alkylthiophene)s like P3HT. rsc.org A deeper HOMO level is advantageous as it can lead to higher Voc in solar cells and improved ambient stability of the material. researchgate.net
| Property | Poly(3-hexylthiophene) (P3HT) (Reference) | Poly(this compound) (P1CET) (Projected) |
|---|---|---|
| HOMO Level | ~ -4.9 to -5.2 eV researchgate.net | ~ -5.1 to -5.4 eV (Deeper due to inductive effect of Cl) |
| LUMO Level | ~ -2.7 to -3.0 eV researchgate.net | ~ -2.8 to -3.1 eV (Slightly lowered) |
| Optical Band Gap (Eg) | ~ 1.9 - 2.2 eV rsc.org | ~ 1.9 - 2.3 eV (Potentially similar or slightly larger) |
The most significant potential of this compound lies in the chemical reactivity of its side chain, making it an ideal platform for designing responsive materials. The chlorine atom on the ethyl group is a reactive site susceptible to nucleophilic substitution reactions. This allows for the use of P1CET as a precursor polymer that can be chemically modified after polymerization, a strategy known as post-polymerization modification. d-nb.inforsc.orgwiley-vch.de
This approach is highly versatile because it allows for the creation of a diverse library of functional polymers from a single, well-characterized parent polymer. rsc.orgbeilstein-journals.org By reacting P1CET with various nucleophiles, a wide range of functional groups can be introduced onto the polythiophene backbone. For example, reaction with amines, alcohols, or thiols would yield polymers decorated with amino, ether, or thioether functionalities, respectively.
This chemical handle is the key to creating responsive systems. A responsive or "smart" material changes its properties in response to an external stimulus. rsc.org By grafting specific molecules onto the P1CET backbone, the entire material can be made sensitive to various triggers:
pH-Responsive Systems: Attaching basic (e.g., amine) or acidic (e.g., carboxylic acid, via a suitable nucleophile) groups would render the polymer's solubility and conformation dependent on pH.
Chemically-Responsive Systems: The polymer could be functionalized with receptors that specifically bind to target analytes. This binding event could alter the polymer's conjugation and thus its color or conductivity, forming the basis of a chemical sensor. oup.comnih.govacs.org For example, functionalization with crown ethers could lead to a sensor for metal ions.
Photo-Responsive Systems: Grafting photochromic molecules (e.g., spiropyrans or azobenzenes) would allow for the optical and electronic properties of the polymer to be reversibly controlled with light.
The reaction of the chloroethyl side chain with a nucleophile would directly alter the local electronic environment of the polythiophene backbone, potentially leading to a measurable change in conductivity or a visible color change (chromism), making P1CET a promising material for chemoresistive or colorimetric sensors. rsc.org
| Nucleophile (Nu-H) | Resulting Side Chain (-CH(Nu)CH₃) | Potential Functionality / Application |
|---|---|---|
| Amine (R₂NH) | Amino Group | pH-responsive material, base catalyst support |
| Azide (N₃⁻) | Azido Group | Precursor for "click" chemistry functionalization beilstein-journals.org |
| Thiol (RSH) | Thioether Group | Heavy metal ion sensing, redox-active systems |
| Phenol (ArOH) | Aryl Ether Group | Modulation of electronic properties, precursor for photo-responsive systems |
Analytical Method Development and Characterization Techniques in Research
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of 2-(1-Chloroethyl)thiophene. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, Infrared (IR) and Raman spectroscopy reveal the vibrational modes of the molecule, and Mass Spectrometry (MS) offers insights into its fragmentation pathways and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound. The expected chemical shifts in ¹H NMR are influenced by the electron-withdrawing nature of the chlorine atom and the aromatic thiophene (B33073) ring.
The protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton at position 5 is expected to be the most downfield, followed by the protons at positions 3 and 4. The methine proton of the chloroethyl group would appear as a quartet, coupled to the methyl protons, while the methyl protons would present as a doublet.
In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, the chemical shift of the methine proton would experience a significant upfield or downfield shift depending on the nature of the incoming nucleophile. The disappearance of the starting material signals and the appearance of new product signals can be quantitatively monitored over time to determine reaction kinetics.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 6.9 - 7.1 | Doublet of doublets | J(H3-H4) = 3.5-4.5, J(H3-H5) = 1.0-1.5 |
| H4 | 6.8 - 7.0 | Doublet of doublets | J(H4-H3) = 3.5-4.5, J(H4-H5) = 4.5-5.5 |
| H5 | 7.2 - 7.4 | Doublet of doublets | J(H5-H4) = 4.5-5.5, J(H5-H3) = 1.0-1.5 |
| CH(Cl) | 5.2 - 5.4 | Quartet | J = 6.5-7.5 |
| CH₃ | 1.8 - 2.0 | Doublet | J = 6.5-7.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound allows for the identification of its functional groups and the characterization of the thiophene ring structure.
The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic thiophene ring (around 3100 cm⁻¹), and the aliphatic C-H stretching of the ethyl group (2900-3000 cm⁻¹). The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1550 cm⁻¹ region. The C-S stretching vibration is usually observed in the 600-800 cm⁻¹ range. The C-Cl stretching vibration of the chloroethyl group is expected in the 650-800 cm⁻¹ region, potentially overlapping with the C-S stretching band.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C=C and C-S stretching modes of the thiophene ring. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3120 - 3080 | 3120 - 3080 |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |
| Thiophene Ring C=C Stretch | 1550 - 1400 | 1550 - 1400 |
| CH₃ Bending | 1460 - 1440 | 1460 - 1440 |
| CH Bending | 1380 - 1360 | 1380 - 1360 |
| C-S Stretch | 800 - 600 | 800 - 600 |
| C-Cl Stretch | 800 - 650 | 800 - 650 |
Note: These are predicted values and may be subject to shifts due to coupling of vibrational modes.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method for generating ions. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₆H₇ClS). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
The fragmentation of this compound is expected to proceed through several pathways. A primary fragmentation would be the loss of a chlorine radical to form a stable secondary carbocation. Another likely fragmentation is the cleavage of the C-C bond between the thiophene ring and the ethyl group, leading to the formation of a thienyl cation. Further fragmentation of the thiophene ring can also occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 146/148 | [C₆H₇ClS]⁺ | Molecular ion |
| 111 | [C₆H₇S]⁺ | Loss of Cl radical |
| 83 | [C₄H₃S]⁺ | Loss of C₂H₄Cl radical |
| 45 | [CHS]⁺ | Fragmentation of the thiophene ring |
Note: The relative intensities of the fragments will depend on the ionization energy and the specific mass spectrometer used.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its reactions. Gas chromatography and high-performance liquid chromatography are the primary techniques used for these purposes.
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) for routine purity analysis. For identification purposes, a mass spectrometer (MS) detector is invaluable. Method development would involve optimizing the temperature program of the oven to achieve good separation between the main component and any potential impurities, such as starting materials or by-products.
High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or for monitoring reactions in solution. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a common starting point. A UV detector set at a wavelength where the thiophene ring absorbs (typically around 230-260 nm) would be used for detection. Gradient elution may be necessary to resolve all components in a complex reaction mixture.
Table 4: Illustrative GC and HPLC Method Parameters for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) |
| Injection Temperature | 250 °C | Ambient |
| Oven/Column Temperature | Temperature programmed (e.g., 50 °C hold for 2 min, then ramp to 250 °C) | Isothermal or gradient temperature |
| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |
Since this compound possesses a chiral center at the carbon atom bearing the chlorine, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used. The development of a chiral HPLC method involves screening different chiral columns and mobile phases (often normal-phase, such as hexane/isopropanol mixtures) to find conditions that provide baseline separation of the two enantiomers. The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess (ee) of the sample. This is particularly crucial in fields where the biological activity of a molecule is stereospecific.
Diffraction Techniques for Solid-State Structural Analysis
Diffraction methods are the cornerstone of solid-state structural analysis, providing precise information on bond lengths, bond angles, and crystal packing.
The crystal structures of related compounds, such as certain benzothiophene (B83047) and 2-aminothiophene derivatives, have been extensively studied. nih.govmdpi.com For example, in the crystal structure of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a related 2-substituted thiophene, the thiophene ring is nearly coplanar with the adjacent carbonyl group due to intramolecular hydrogen bonding. mdpi.com This highlights how functional groups can influence the conformation of substituents relative to the thiophene ring.
The crystallographic data for derivatives often include precise measurements of unit cell dimensions, space group, and atomic coordinates. This information is vital for establishing a baseline for the structural analysis of new thiophene-based compounds. Below are interactive tables showcasing representative crystallographic data for two different thiophene derivatives, illustrating the type of information obtained from such studies.
Table 1: Sample Crystallographic Data for (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com
| Parameter | Value |
| Empirical Formula | C₁₃H₁₂ClNOS |
| Formula Weight | 265.76 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6092(8) |
| b (Å) | 10.8355(8) |
| c (Å) | 11.1346(9) |
| β (°) | 98.643(6) |
| Volume (ų) | 1264.1(2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.396 |
Table 2: Sample Crystallographic Data for a Benzothiophene Derivative nih.gov
| Parameter | Value |
| Empirical Formula | C₂₂H₁₆FNO₂S₂ |
| Formula Weight | 421.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(3) |
| b (Å) | 18.3456(5) |
| c (Å) | 10.6543(3) |
| β (°) | 99.876(1) |
| Volume (ų) | 1945.89(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.439 |
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the solid state. This method provides information about the equilibrium geometry of isolated molecules.
There are currently no specific gas-phase electron diffraction studies reported for this compound. However, the technique is well-suited for such an investigation, provided the compound has sufficient vapor pressure. A GED study of this compound would yield crucial information on the bond lengths and angles of the thiophene ring and the chloroethyl substituent. Furthermore, it would reveal the preferred rotational conformation (dihedral angle) of the chloroethyl group relative to the thiophene ring in the gas phase. This information is valuable for computational chemists who can use it to benchmark their theoretical models.
The general principle of a GED experiment involves a high-energy electron beam being scattered by a gaseous sample. The resulting diffraction pattern is recorded and analyzed to extract structural parameters. For a molecule like this compound, the key parameters to be determined would include the C-S, C-C, C-H, and C-Cl bond lengths, as well as the various bond angles and the crucial dihedral angle describing the rotation around the C(thiophene)-C(ethyl) bond.
Future Research Directions and Challenges
Exploration of Novel Catalytic Transformations for 2-(1-Chloroethyl)thiophene
The functionalization of thiophene (B33073) derivatives has been significantly advanced through metal-catalyzed reactions. nih.gov Future work on this compound will likely concentrate on harnessing novel catalytic systems to achieve unprecedented transformations. A primary challenge lies in the selective activation of different reactive sites within the molecule: the C-Cl bond of the ethyl side chain, and the various C-H bonds on the thiophene ring.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, offer a fertile ground for investigation. While methods for C-H arylation at the C2 and C3 positions of the thiophene ring have been developed for other substrates, applying these to this compound requires careful catalyst design to avoid competing reactions at the chloroethyl group. mdpi.com Similarly, catalytic systems that enable selective cross-coupling at the benzylic-like position of the chloroethyl group would open new avenues for constructing complex molecules. Research into dual-catalytic systems, potentially combining photoredox and transition metal catalysis, could unlock novel reaction pathways, such as the direct coupling of the chloroethyl group with a wide range of nucleophiles under mild conditions.
Further exploration into catalytic C-H activation is warranted. mdpi.comacs.org Methodologies that allow for regioselective functionalization of the thiophene ring at positions remote from the chloroethyl substituent would be highly valuable. acs.org This would enable the synthesis of polysubstituted thiophenes with precisely controlled substitution patterns, which are important scaffolds in medicinal chemistry and materials science. nih.govmdpi.com
Table 1: Potential Catalytic Transformations for this compound
| Catalytic Method | Target Site | Potential Product Class | Research Challenge |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | C-Cl bond | 2-(1-Aryl/Alkyl-ethyl)thiophenes | Catalyst selectivity over ring C-H bonds |
| Direct C-H Arylation | Thiophene C5-H | 5-Aryl-2-(1-chloroethyl)thiophenes | Regioselectivity, functional group tolerance |
| Photoredox Catalysis | C-Cl bond | Radical-mediated coupling products | Control of side reactions |
Development of Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategy. Future research must prioritize the development of environmentally benign routes to both synthesize and derivatize this compound. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One promising avenue is the use of alternative, greener solvents. Syntheses of thiophene derivatives have been described in deep eutectic solvents and ionic liquids, which can offer advantages in terms of recyclability and reduced volatility. rsc.org Solvent-free, microwave-assisted reactions, such as Suzuki couplings, have also proven effective for synthesizing thiophene oligomers and represent a viable strategy for derivatizing this compound. acs.org
Another key area is the development of metal-free catalytic or catalyst-free reactions. nih.gov For instance, transition-metal-free approaches for synthesizing thiophenes using elemental sulfur or potassium sulfide (B99878) as the sulfur source are being explored. organic-chemistry.org Applying these principles to the synthesis of this compound could significantly reduce the environmental impact associated with metal catalysts. Furthermore, designing synthetic pathways that utilize renewable starting materials instead of petroleum-based feedstocks is a long-term goal for the sustainable production of this and other important chemical intermediates.
Integration into Advanced Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. windows.netrsc.org A significant future direction is the integration of this compound as a key building block in novel MCR sequences.
High-Throughput Screening Methodologies for Reactivity Discovery
Discovering novel reactivity and optimizing reaction conditions for a specific substrate like this compound can be a time-consuming process. High-throughput screening (HTS) offers a paradigm shift, enabling the rapid evaluation of hundreds or thousands of potential reactions in parallel. scienceintheclassroom.org
Future research will likely leverage HTS to accelerate the discovery of new catalytic transformations for this compound. Miniaturized arrays can be used to screen vast libraries of catalysts, ligands, bases, and solvents to identify optimal conditions for desired reactions, such as selective cross-couplings or C-H functionalizations. scienceintheclassroom.org Furthermore, HTS assays designed to detect specific types of reactivity can be employed. For instance, fluorescence-based assays can identify thiol-reactive compounds, which could be adapted to explore the electrophilic potential of this compound and its derivatives under various activation conditions. nih.gov Cell-based HTS systems could also be used in the early stages of drug discovery to evaluate the potential of newly synthesized derivatives to form reactive metabolites. nih.gov
Advancements in Computational Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, complementing experimental studies. Future research on this compound will benefit immensely from advancements in computational modeling.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com Such studies can elucidate the relative reactivity of the C-Cl bond versus the C-H bonds of the thiophene ring, guiding the design of selective synthetic strategies. Computational modeling can also be used to map out entire reaction pathways for potential catalytic cycles, calculate activation energies, and predict the structures of transition states. researchgate.net This insight is invaluable for understanding reaction mechanisms and explaining observed regioselectivity or stereoselectivity.
Furthermore, predictive models can assess the potential for thiophene-containing molecules to be bioactivated into reactive metabolites. nih.gov Computational approaches can predict whether metabolic pathways like S-oxidation or epoxidation are likely, providing an early-stage assessment of potential toxicity for new derivatives synthesized from this compound. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the established synthetic routes for 2-(1-Chloroethyl)thiophene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of chloroethyl-substituted thiophenes typically involves alkylation or cross-coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) can introduce chloroethyl groups to thiophene cores, as seen in analogous thiophene derivatives like 3-(2-chloro-2-phenylethyl)thiophene . Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for coupling bromothiophene precursors with organometallic reagents.
- Temperature control : Reactions often require mild heating (60–80°C) to avoid decomposition of sensitive intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while inert atmospheres prevent oxidation .
Yield improvements may involve iterative purification (e.g., column chromatography) and monitoring via TLC or GC-MS.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: A multi-spectral approach is critical:
- ¹H/¹³C NMR : Peaks for the thiophene ring (δ 6.8–7.5 ppm for protons; δ 125–140 ppm for carbons) and chloroethyl group (δ 3.5–4.5 ppm for CH₂Cl protons; δ 40–50 ppm for Cl-bearing carbons) confirm substitution patterns .
- IR spectroscopy : Stretching frequencies for C-Cl bonds (~550–650 cm⁻¹) and thiophene C-S bonds (~680–750 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of Cl or ethyl groups) .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. What are the challenges in analyzing the thermal stability of this compound, and how can they be addressed?
Methodological Answer: Chloroethyl groups introduce thermal sensitivity due to potential C-Cl bond cleavage. Strategies include:
- Differential Scanning Calorimetry (DSC) : Quantifies decomposition onset temperatures. For chlorinated compounds, decomposition often occurs above 150°C, requiring controlled heating rates (~5°C/min) .
- Gas chromatography-mass spectrometry (GC-MS) : Monitors volatile degradation products (e.g., ethylene or HCl release) under thermal stress .
- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies (BDEs) for C-Cl bonds, guiding experimental design .
Mitigation may involve stabilizing additives (e.g., radical scavengers) or inert storage conditions .
Q. How can computational chemistry guide the design of this compound derivatives for optoelectronic applications?
Methodological Answer: Computational tools enable:
- Frontier Molecular Orbital (FMO) analysis : Predicts HOMO-LUMO gaps to tailor electronic properties (e.g., for organic photovoltaics). Thiophene derivatives often exhibit narrow bandgaps (~2–3 eV), suitable for light harvesting .
- Docking studies : Simulates interactions with electron acceptors (e.g., fullerene derivatives) to optimize charge transfer efficiency .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization (e.g., introducing electron-withdrawing groups) .
Validating computational results with UV-Vis spectroscopy and cyclic voltammetry bridges theory and experiment .
Q. What methodologies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Methodological Answer: Discrepancies in reactivity (e.g., coupling efficiency with arylboronic acids) may arise from:
- Steric effects : Bulky substituents on the thiophene ring hinder catalyst access. Steric maps (e.g., Tolman cone angles) quantify this .
- Electronic effects : Electron-withdrawing chloroethyl groups deactivate the thiophene ring. Hammett constants (σ) correlate substituent effects with reaction rates .
- Catalyst poisoning : Chlorine ligands may deactivate Pd catalysts. Using chelating ligands (e.g., dppf) or switching to Ni catalysts mitigates this .
Systematic screening (e.g., Design of Experiments, DoE) identifies optimal conditions, while in-situ NMR monitors intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
